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3-bromo-4-(propan-2-yl)benzaldehyde

Catalog No.
S6514470
CAS No.
461425-83-2
M.F
C10H11BrO
M. Wt
227.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-4-(propan-2-yl)benzaldehyde

CAS Number

461425-83-2

Product Name

3-bromo-4-(propan-2-yl)benzaldehyde

Molecular Formula

C10H11BrO

Molecular Weight

227.1

3-Bromo-4-(propan-2-yl)benzaldehyde is an organic compound characterized by the presence of a bromine atom and an isopropyl group attached to a benzaldehyde structure. Its molecular formula is C10H11BrOC_{10}H_{11}BrO, and it has a molecular weight of approximately 227.1 g/mol. This compound exhibits a unique arrangement of substituents that influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including organic chemistry and medicinal research.

  • Oxidation: The aldehyde functional group can be oxidized to form the corresponding carboxylic acid, specifically 3-bromo-4-(propan-2-yl)benzoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to yield 3-bromo-4-(propan-2-yl)benzyl alcohol through the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Research indicates that 3-bromo-4-(propan-2-yl)benzaldehyde exhibits significant biological activity. In vitro studies have shown that it possesses anticancer properties, particularly against A549 lung cancer cells, with an IC50 value of approximately 40.89 μg/mL. This suggests potential applications in cancer therapeutics. Additionally, the compound may interact with various biomolecules, influencing enzyme activities and protein-ligand interactions due to its structural characteristics, including the presence of bromine and isopropyl groups that affect lipophilicity and membrane permeability .

The synthesis of 3-bromo-4-(propan-2-yl)benzaldehyde typically involves the bromination of 4-(propan-2-yl)benzaldehyde. The general procedure includes:

  • Bromination: The reaction is conducted using bromine (Br2) in a suitable solvent such as acetic acid or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
  • Industrial Methods: In industrial settings, continuous flow reactors may be utilized for better control over reaction parameters, enhancing yields and purity. Catalysts and optimized conditions are often employed to improve efficiency .

3-Bromo-4-(propan-2-yl)benzaldehyde finds applications across various domains:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Biological Research: The compound is utilized in studies related to enzyme inhibition and protein-ligand interactions.
  • Medicinal Chemistry: It acts as a precursor for developing potential therapeutic agents targeting specific diseases.
  • Industrial Use: The compound is also employed in producing specialty chemicals and materials .

The interactions of 3-bromo-4-(propan-2-yl)benzaldehyde with biological systems are significant for understanding its mechanism of action. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification of protein function. Furthermore, the presence of bromine allows for halogen bonding, which can enhance binding affinity towards molecular targets .

Several compounds share structural similarities with 3-bromo-4-(propan-2-yl)benzaldehyde, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
3-BromobenzaldehydeLacks isopropyl groupDifferent reactivity profile
4-BromobenzaldehydeBromine positioned differentlyAffects chemical behavior and applications
3-Bromo-5-(propan-2-yl)benzaldehydeSimilar structure but different substitution patternVaried properties due to different positioning
3-Bromo-4-fluorobenzaldehydeContains fluorine instead of an isopropyl groupAlters reactivity and potential applications

The uniqueness of 3-bromo-4-(propan-2-yl)benzaldehyde lies in its specific substitution pattern, which allows for targeted modifications and interactions in both chemical synthesis and biological contexts .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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